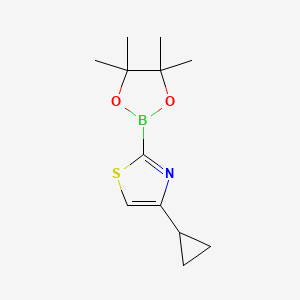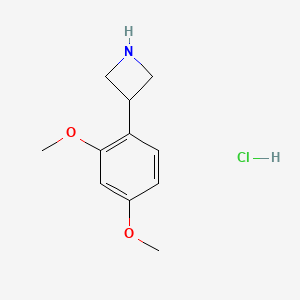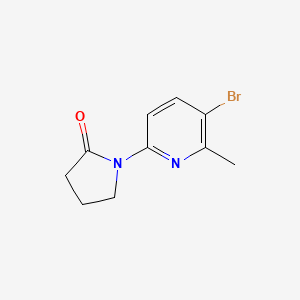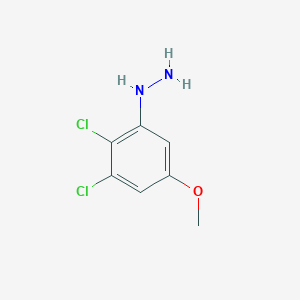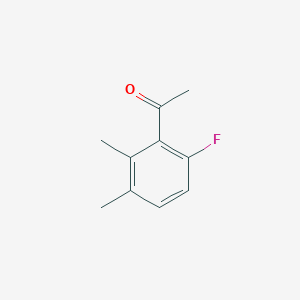![molecular formula C18H14S2 B13700235 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is an organic compound characterized by the presence of two phenyl rings substituted with methylthio groups at the para positions, connected by a butadiyne linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne typically involves the coupling of 4-(methylthio)phenylacetylene derivatives. One common method is the oxidative coupling of 4-(methylthio)phenylacetylene using a palladium catalyst under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an oxidant, such as copper(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, such as oxidation and substitution, which can modify the compound’s properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure but lacks the methylthio groups.
Bis(4-methylthio)phenyl)amine: Contains methylthio groups but has a different core structure.
1,4-Bis(methylthio)benzene: Similar functional groups but lacks the butadiyne linker.
Uniqueness
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is unique due to the combination of its methylthio-substituted phenyl rings and the butadiyne linker. This combination imparts distinct electronic properties and reactivity, making it valuable for applications in materials science and organic electronics .
Eigenschaften
Molekularformel |
C18H14S2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-methylsulfanyl-4-[4-(4-methylsulfanylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C18H14S2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3 |
InChI-Schlüssel |
NCFVBTNHTIBGLD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


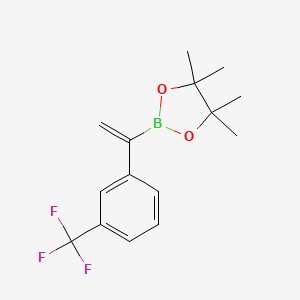
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)






